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hipA protein

Antibiotic Tolerance Persister Cells Phenotypic Assay

The hipA protein (CAS 144515-93-5) is the toxin component of the Escherichia coli HipBA type II toxin-antitoxin (TA) system. It functions as a serine/threonine kinase that, upon activation, phosphorylates and inactivates glutamyl-tRNA synthetase (GltX), thereby inhibiting translation and inducing bacterial dormancy, a state known as persistence that confers multidrug tolerance.

Molecular Formula C10H11FN2S
Molecular Weight 0
CAS No. 144515-93-5
Cat. No. B1175989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehipA protein
CAS144515-93-5
SynonymshipA protein
Molecular FormulaC10H11FN2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HipA Protein (CAS 144515-93-5): Sourcing the Master Regulator of Persister Formation for Antibiotic Tolerance Research


The hipA protein (CAS 144515-93-5) is the toxin component of the Escherichia coli HipBA type II toxin-antitoxin (TA) system [1]. It functions as a serine/threonine kinase that, upon activation, phosphorylates and inactivates glutamyl-tRNA synthetase (GltX), thereby inhibiting translation and inducing bacterial dormancy, a state known as persistence that confers multidrug tolerance [2]. Its activity is central to the high-persistence (hip) phenotype, with the well-characterized gain-of-function hipA7 allele (G22S, D291A) producing a dramatically elevated frequency of persister cells compared to the wild-type protein [1][3].

Why Wild-Type HipA and Other TA Homologs Cannot Replace the hipA7 Mutant in Persister Research


Generic substitution with wild-type HipA or alternative TA system toxins (e.g., RelE, MazF) is scientifically invalid for studying high-frequency persistence. The wild-type HipA protein induces persister formation at a low, baseline frequency, whereas the hipA7 mutant drives a quantifiably distinct, high-persistence phenotype [1]. Substituting hipA7 with wild-type HipA fails to recapitulate the >100-fold increase in persister fraction observed in high-persistence models, a critical failure point for experiments requiring robust, reproducible persister cell generation [1]. Furthermore, other TA toxins operate through different molecular mechanisms, such as direct mRNA cleavage, and their activity does not serve as a functional surrogate for HipA's specific kinase-mediated inhibition of translation [2].

Quantitative Evidence for HipA (CAS 144515-93-5) and HipA7: Differentiating Functional Activity and Phenotypic Outcome


hipA7 vs. Wild-Type HipA: 100- to 1,000-Fold Differential in Persister Cell Frequency

The hipA7 mutant protein drives a drastically higher frequency of persister formation compared to the wild-type HipA protein. This phenotypic difference is the primary functional distinction in antibiotic tolerance research. In standard assays, hipA7 increases the persister fraction by 100- to 1,000-fold relative to the wild-type baseline, a quantitative difference that defines its utility in high-persistence models [1]. This effect is dependent on (p)ppGpp synthesis, as demonstrated by the complete elimination of high persistence in relA spoT knockout strains carrying hipA7 [2].

Antibiotic Tolerance Persister Cells Phenotypic Assay Toxin-Antitoxin

Allelic Specificity of the hipA7 Phenotype: Requirement of Dual Mutations G22S and D291A for Full Activity

The high-persistence phenotype conferred by the hipA7 allele is strictly dependent on the presence of both point mutations (G22S and D291A). Single-mutant variants fail to recapitulate the full range of hipA7-associated phenotypes, including the high frequency of persisters [1]. Specifically, the G22S and D291A mutations collectively decrease the affinity of HipA for its cognate antitoxin HipB, leading to elevated free HipA levels and increased persistence [2]. This demonstrates that hipA7 is not simply an 'activated' version of HipA but a distinct functional entity requiring both mutations for its characteristic quantitative output [1].

Allele Characterization Mutagenesis Functional Assay Toxin-Antitoxin Binding

Kinase-Dependent vs. Kinase-Independent Activity: D309Q and S150A Mutants Abolish Growth Arrest and Antibiotic Tolerance

The protein kinase activity of HipA is essential for its biological function in persister formation. Overexpression of wild-type HipA confers high tolerance to multiple classes of antibiotics, including cefotaxime (cell wall synthesis inhibitor), ofloxacin (DNA gyrase inhibitor), and mitomycin C (DNA crosslinker) [1]. In contrast, HipA proteins with mutations in the conserved kinase active site (D309Q), Mg²⁺-binding site (D332Q), or autophosphorylation site (S150A) completely lose the ability to halt cellular growth upon overexpression and fail to protect cells from antibiotic killing [1]. This demonstrates that kinase-dead HipA mutants are functionally inert and cannot substitute for wild-type HipA in tolerance assays [1].

Kinase Assay Active Site Mutant Autophosphorylation Multidrug Tolerance

In Vitro Binding Affinity and Inhibition: HipA Inhibitor (Compound with Kd 270 nM) Reduces Persister Fraction >5-Fold

While HipA is a toxin, the development of HipA inhibitors is an active area of research for combating bacterial persistence. A structure-based virtual screening approach identified a novel HipA inhibitor that binds the target with an in vitro dissociation constant (Kd) of 270 ± 90 nM [1]. Functionally, this compound decreased the persister fraction by more than five-fold and exhibited ex vivo EC50 values of 46 ± 2 μM and 28 ± 1 μM in ampicillin and kanamycin screens, respectively [1]. This provides a quantitative benchmark for evaluating the potency of experimental HipA inhibitors [1].

Inhibitor Discovery Binding Affinity Structure-Based Drug Design Persister Eradication

High-Impact Application Scenarios for HipA and hipA7 Allele (CAS 144515-93-5)


High-Throughput Screening for Anti-Persistence Compounds Targeting the HipA Kinase Active Site

Researchers can employ purified, kinase-active wild-type HipA (CAS 144515-93-5) as the target for high-throughput biochemical screens designed to identify small-molecule inhibitors that bind the HipA active site. As established, the kinase activity of HipA is essential for its role in persister formation, making it a validated target for eradicating antibiotic-tolerant cells [1]. Screens can be benchmarked against published inhibitor data (e.g., a Kd of 270 nM) to identify compounds with comparable or improved binding affinity [2].

Generation of Robust High-Persistence E. coli Models for Antibiotic Tolerance Studies

The hipA7 allele is the definitive genetic tool for creating E. coli strains with a stable, high-frequency persistence phenotype. As demonstrated, hipA7 increases the persister fraction by 100- to 1,000-fold compared to wild-type HipA, providing a reliable and quantifiable model for studying the mechanisms of multidrug tolerance [1]. This model is superior to those using wild-type HipA or other TA toxins, as it offers a reproducible, high-magnitude phenotypic output essential for studying the molecular basis of bacterial dormancy [1][2].

Structure-Function Studies of the HipA-HipB Interaction and Its Disruption

The hipA7 mutant (G22S, D291A) serves as a unique tool for investigating the protein-protein interaction between HipA and its antitoxin HipB. The dual mutations in hipA7 specifically decrease the affinity of HipA for HipB, leading to elevated free toxin levels [1]. This makes hipA7 ideal for structural and biophysical studies aimed at understanding how the HipA-HipB interaction regulates persistence, and for screening molecules designed to disrupt this interaction and sensitize persister cells [1].

Evaluating the Role of (p)ppGpp Signaling in HipA-Mediated Persistence

The hipA7 allele's dependence on (p)ppGpp signaling provides a defined genetic model for dissecting the stringent response pathway in persistence. As established, the high-persistence phenotype of hipA7 is eliminated in relA spoT knockout strains, which cannot synthesize (p)ppGpp [1]. Researchers can use hipA7-expressing strains with specific mutations in (p)ppGpp synthesis or hydrolysis to quantitatively map the signaling events downstream of HipA activation that lead to dormancy [1].

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